Cas no 64657-11-0 ( )

  structure
  structure
Product Name: 
CAS-Nr.:64657-11-0
MF:C22H34O7
MW:410.5011677742
CID:961353
PubChem ID:47936
Update Time:2025-04-19

  Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3R,6aα)-5α-Acetoxydodecahydro-6β,10α,10bα-trihydroxy-3,4aβ,7,7,10aβ-pentamethyl-3α-vinyl-1H-naphtho[2,1-b]pyran-1-one
    • Coleonol
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
    • HMS3412G19
    • Ocufors
    • Forskolin - 20%
    • MFCD00082317
    • (-)-Forskolin
    • L-75-1362B
    • Boforsin
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho[2,1-b]pyran-1-one 5-acetate
    • ForsLean
    • AKOS024456384
    • Q-200888
    • Colforsin
    • NSC375489
    • Bio1_000932
    • Colforsina [Spanish]
    • F0855
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • SR-01000597378
    • Coleonol;Colforsin
    • EX-A5963
    • SMP1_000128
    • Coleonol , Colforsin
    • NCGC00024996-10
    • Coleonol;7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • HB1348
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • FORSKOLIN (CONSTITUENT OF FORSKOHLII) [DSC]
    • CS-1454
    • COLFORSIN [MART.]
    • OHCQJHSOBUTRHG-KGGHGJDLSA-
    • 7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • SR-01000597378-1
    • colforsinum
    • Z1395264745
    • L-751362B
    • 1F7A44V6OU
    • Colforsinum [Latin]
    • NCGC00255526-01
    • MLS002172462
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10alpha,10abeta,10balpha))-
    • Colforsin (USAN/INN)
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
    • Forskolin, For use in molecular biology applications
    • Bio1_001421
    • BCBcMAP01_000132
    • C22H34O7
    • Q412747
    • BF164487
    • cid_47936
    • HMS3267I16
    • Timsaponin-C
    • NCGC00024996-06
    • Forskolin - 40%
    • Forskolin - 10%
    • D03584
    • MLS-0318096.0001
    • AS-17443
    • HY-15371G
    • Forskolin, from Coleus forskohlii, >=98% (HPLC), powder
    • [3R-(3a,4ab,5b,6b,6aa,10a,10ab,10ba)]-5-(Acetyloxy)-3-e thenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
    • DTXCID6020484
    • NSC 375489
    • COLFORSIN [USAN]
    • NCGC00024996-05
    • C09076
    • XF165210
    • A850885
    • NSC-357088
    • NCGC00024996-03
    • COLFORSIN [WHO-DD]
    • 1H-Naphtho(2,1-b)pyran-1-one, dodecahydro-5-(acetyloxy)-3-ethenyl-3,4a,7,7,10a-pentamethyl-6,10,10b-trihydroxy-, (3R-(3-alpha,4a-beta,5-beta,6-beta,6a-alpha,10-alpha,10a-beta,10b-alpha))-
    • Forskolin, analytical standard
    • M-410
    • NCGC00024996-02
    • 64657-11-0
    • FORSKOLIN [VANDF]
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]acetate
    • CAS-66575-29-9
    • Coleonolk
    • MolMap_000021
    • HL 362
    • EINECS 266-410-9
    • NSC 357088
    • MLS002695942
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho(2,1-b)pyran-1-one 5-acetate
    • 7-beta-Acetoxy-8,13-epoxy-1-alpha,6-beta,9-alpha-trihydroxylabd-14-en-11-one
    • HY-15371
    • AM81249
    • DTXSID8040484
    • colforsina
    • L 75 1362B
    • Tox21_110940
    • Forskolin- Bio-X
    • Forskolin (GMP)
    • UNII-1F7A44V6OU
    • FOK
    • MLS001066384
    • FORSKOLIN [USP-RS]
    • SCHEMBL4928
    • MLS001333255
    • 66575-29-9
    • GTPL5190
    • HL-362
    • s2449
    • HMS2235C17
    • Bio1_000443
    • REGID_for_CID_47936
    • SMR000471881
    • AC-33150
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl acetate
    • BDBM50010261
    • XF165211
    • Tox21_302399
    • Colforsine [French]
    • CCG-268774
    • CHEMBL52606
    • NCGC00024996-34
    • COLFORSIN [INN]
    • NCGC00024996-07
    • Colforsin [USAN:INN]
    • forskolin
    • HMS3676G19
    • NCGC00024996-04
    • CS-0622781
    • NS00020690
    • XF165212
    • COLFORSIN [MI]
    • MLS001333256
    • BRD-K09602097-001-04-5
    • NCGC00177971-03
    • InChI=1/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • Forskolin, United States Pharmacopeia (USP) Reference Standard
    • Tox21_110940_1
    • [3R-(3H-naphtho[2,1-b]pyran-1-one
    • colforsine
    • 1H-Naphtho[2,1-b]pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
    • CHEBI:42471
    • NSC-375489
    • LMPR0104030004
    • Forskolin?
    • 5-(Acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
    • DB02587
    •  
    • Inchi: 1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • InChI-Schlüssel: OHCQJHSOBUTRHG-KGGHGJDLSA-N
    • Lächelt: O1[C@](C=C)(C)CC([C@]2([C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CC[C@@H]([C@@]12C)O)O)OC(C)=O)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 410.23052
  • Monoisotopenmasse: 410.230453
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 747
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 113
  • XLogP3: 1

Experimentelle Eigenschaften

  • Dichte: 1.23
  • Siedepunkt: 519.9°C at 760 mmHg
  • Flammpunkt: 171.8°C
  • Brechungsindex: 1.551
  • PSA: 113.29
  • LogP: 1.51990
Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd